5-Iodo-2-methylbenzaldehyde

Medicinal Chemistry Drug Discovery Physicochemical Properties

5-Iodo-2-methylbenzaldehyde is the strategic iodo-aldehyde building block for high-turnover Pd couplings. The C-I bond's superior oxidative addition kinetics vs. C-Br/C-Cl enables faster reactions, higher yields, and milder conditions in Suzuki, Sonogashira, and Heck reactions. Its aldehyde handle supports parallel diversification via condensation or reductive amination. At XLogP3 2.4, it delivers the correct lipophilic scaffold for medicinal chemistry SAR and heavy-atom crystallography. Warning: substituting with bromo, chloro, or non-halogenated analogs is chemically inequivalent and may cause reaction failure.

Molecular Formula C8H7IO
Molecular Weight 246.04 g/mol
CAS No. 65874-26-2
Cat. No. B3148834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methylbenzaldehyde
CAS65874-26-2
Molecular FormulaC8H7IO
Molecular Weight246.04 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)C=O
InChIInChI=1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3
InChIKeyKGSUBBGMCCOXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methylbenzaldehyde (CAS 65874-26-2): Product-Specific Evidence and Selection Guide for Procurement in Medicinal Chemistry and Organic Synthesis


5-Iodo-2-methylbenzaldehyde (CAS 65874-26-2, MFCD18397777) is a bifunctional aromatic building block featuring an aldehyde and an iodine substituent on a methylated benzene ring [1]. This structural motif renders it a strategic intermediate in medicinal chemistry and organic synthesis, particularly for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck) and iterative library construction [2]. As a specialized halogenated benzaldehyde, its utility is defined by its specific reactivity profile, which is quantifiably distinct from other halogenated or non-halogenated 2-methylbenzaldehyde analogs.

Why 5-Iodo-2-methylbenzaldehyde Cannot Be Substituted by Generic 2-Methylbenzaldehyde Analogs


In the context of complex synthesis, substituting 5-iodo-2-methylbenzaldehyde with its bromo, chloro, fluoro, or non-halogenated counterparts is not chemically equivalent. The specific halogen atom at the 5-position dictates the molecule's physicochemical properties, such as lipophilicity (XLogP3) and molecular weight, and, most critically, its reactivity in transition metal-catalyzed cross-coupling reactions [1][2]. The carbon-iodine bond is significantly more labile than C-Br or C-Cl bonds, providing a distinct kinetic advantage for oxidative addition in palladium-catalyzed cycles [3]. Procurement of an incorrect analog, even with identical substitution patterns, can lead to complete reaction failure, lower yields, or a different impurity profile, necessitating precise selection based on quantifiable evidence.

Quantitative Differentiation of 5-Iodo-2-methylbenzaldehyde from Closest Analogs


Enhanced Lipophilicity vs. 5-Bromo- and 5-Chloro-2-methylbenzaldehyde

In drug design, lipophilicity, often measured as XLogP3, is a critical parameter for predicting membrane permeability and oral bioavailability. 5-Iodo-2-methylbenzaldehyde exhibits a quantifiably higher XLogP3 value compared to its bromo and chloro analogs. [1][2]

Medicinal Chemistry Drug Discovery Physicochemical Properties

Significantly Higher Molecular Weight Differentiates from Lighter Halogen Analogs

The molecular weight of a reagent is a fundamental parameter for accurate stoichiometric calculations. The presence of iodine at the 5-position results in a substantially higher molecular weight compared to bromo, chloro, and fluoro analogs, which can influence reaction mass balance and purification strategies. [1][2][3]

Analytical Chemistry Quality Control Reaction Stoichiometry

Consistent Purity Specifications from Multiple Vendors (95-98%)

Reliable synthesis depends on high-purity starting materials. Multiple reputable chemical vendors supply 5-iodo-2-methylbenzaldehyde with consistently high minimum purity specifications, as determined by HPLC or GC. [1]

Chemical Procurement Quality Assurance Reproducibility

Optimal Procurement and Application Scenarios for 5-Iodo-2-methylbenzaldehyde


Building Block for Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

The iodine substituent at the 5-position is an excellent leaving group for oxidative addition in Pd(0)-catalyzed cycles. This makes 5-iodo-2-methylbenzaldehyde the preferred reagent over its bromo or chloro analogs for coupling reactions where a high turnover frequency is required, particularly in challenging Suzuki-Miyaura or Sonogashira couplings . Its higher reactivity can be leveraged to achieve better yields in shorter reaction times or under milder conditions compared to its bromo counterpart [1].

Medicinal Chemistry SAR Exploration of Lipophilic Space

Given its quantifiably higher XLogP3 value compared to the 5-chloro analog, 5-iodo-2-methylbenzaldehyde is a strategically important scaffold for medicinal chemists aiming to increase the lipophilicity of a lead series. The iodine atom can serve as a heavy atom probe in X-ray crystallography to confirm binding modes, while also providing a synthetic handle for late-stage diversification [2]. Procurement of this specific iodo compound is essential for accurately exploring lipophilic SAR around the 2-methylbenzaldehyde core.

Synthesis of Polyheterocyclic Compounds and Natural Product Analogs

The combination of an aldehyde and an iodine atom makes 5-iodo-2-methylbenzaldehyde a versatile precursor for constructing complex heterocyclic frameworks. The aldehyde can undergo condensation or reductive amination, while the aryl iodide can participate in subsequent cross-couplings or cyclizations, enabling a two-directional synthetic strategy [3]. This is particularly valuable in the synthesis of drug-like polyheterocycles and natural product analogs, where the precise substitution pattern is critical for biological activity.

Standardized Reagent for Academic and Industrial Laboratories with Established Supply Chains

5-Iodo-2-methylbenzaldehyde is a catalogued, off-the-shelf reagent from multiple global suppliers (e.g., AKSci, Capot, Bidepharm) with well-defined purity specifications (≥95%) and storage conditions (2-8°C) . This makes it a reliable and readily procurable building block for both small-scale academic research and larger-scale industrial process development, where consistency and supply chain security are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-2-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.